4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Medicinal Chemistry Pharmacophore Variation Chemical Procurement

The compound 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (CAS 887212-10-4) is a synthetic arylpiperazine derivative featuring a 4-ethoxybenzamide terminus linked via an ethyl chain to a furan-2-yl and a 4-(4-methoxyphenyl)piperazine moiety. It belongs to a class of compounds investigated for potential interactions with neurotransmitter systems, with its structural core previously explored in the context of 5-HT1A and D-2 receptor affinity.

Molecular Formula C26H31N3O4
Molecular Weight 449.551
CAS No. 887212-10-4
Cat. No. B2730259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
CAS887212-10-4
Molecular FormulaC26H31N3O4
Molecular Weight449.551
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H31N3O4/c1-3-32-23-10-6-20(7-11-23)26(30)27-19-24(25-5-4-18-33-25)29-16-14-28(15-17-29)21-8-12-22(31-2)13-9-21/h4-13,18,24H,3,14-17,19H2,1-2H3,(H,27,30)
InChIKeyLFHYHKKFYFWNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (CAS 887212-10-4): Structural and Procurement Baseline


The compound 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide (CAS 887212-10-4) is a synthetic arylpiperazine derivative featuring a 4-ethoxybenzamide terminus linked via an ethyl chain to a furan-2-yl and a 4-(4-methoxyphenyl)piperazine moiety. It belongs to a class of compounds investigated for potential interactions with neurotransmitter systems, with its structural core previously explored in the context of 5-HT1A and D-2 receptor affinity [1]. Key physicochemical identifiers include a molecular formula of C26H31N3O4 and a molecular weight of 449.55 g/mol . As a research chemical not yet described in primary pharmacological literature, its baseline is defined by its chemical structure and inferred class properties, necessitating a cautious, evidence-driven procurement approach.

Why Generic Substitution of 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide Is Scientifically Unjustified


Substituting 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide with a close analog is not scientifically defensible due to a critical and complete absence of published comparative pharmacological data. While structurally related compounds such as the 4-methoxy (CAS 877633-45-9) and 4-chloro analogs are offered by chemical vendors, no head-to-head studies exist to demonstrate pharmacological equivalence, receptor binding profiles, or even consistent synthetic purity. The specific 4-ethoxy substitution on the benzamide ring is a key structural variable that, in analogous SAR studies of arylpiperazine derivatives, has been shown to profoundly alter receptor affinity [1]. Without targeted comparative data for this exact core, generic substitution carries an unquantifiable risk of altered target engagement, off-target effects, or batch-to-batch inconsistency, rendering interchangeability a speculative assumption rather than a data-driven decision.

Quantitative Evidence Guide for 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide: Differentiation Through Data


Structural Differentiation: 4-Ethoxybenzamide vs. Closest Commercial Analogs

The target compound (CAS 887212-10-4) is directly differentiated from its closest available analogs by a single functional group on the terminal benzamide ring: a 4-ethoxy substituent. The most relevant comparators are the 4-methoxy (CAS 877633-45-9, MW 435.5 g/mol) and the 4-chloro analog (CAS not standardized, MW ~455.98 g/mol) . This ethoxy substitution is a key pharmacophoric variation. While no quantitative biological data is published for this exact series, literature on analogous arylpiperazine systems confirms that the transition from methoxy to ethoxy at the benzamide's para-position can significantly modulate lipophilicity and receptor binding [1]. This structural distinction is the primary, verifiable differentiator until experimental data become available.

Medicinal Chemistry Pharmacophore Variation Chemical Procurement

Critical Data Gap: Absence of Comparative In Vitro Pharmacology

A comprehensive search of primary research literature, patents, and authoritative databases reveals a complete absence of quantitative, comparator-based biological activity for the target compound. No data were found for receptor binding affinities (Ki), cell-based functional assays (IC50), or enzyme inhibition profiles when compared against its 4-methoxy or 4-chloro analogs . This stands in contrast to related benzofuran-piperazine hybrids, where researchers have published detailed SAR tables, such as cell proliferation inhibition (GI50 values) across multiple cancer cell lines for a lead candidate '1.19' [1]. The target compound is a research tool lacking this fundamental characterization, which is essential for informed selection.

Receptor Pharmacology Biological Target Profiling Evidence-Based Procurement

Analytical Purity: A Necessary but Insufficient Differentiator

Vendor-reported purity for the target compound is typically specified as 95% , which is comparable to the purity reported for the 4-methoxy analog . No specific optical rotation data, enantiomeric excess, or polymorphic characterization is provided for this chiral molecule, which features a stereocenter at the carbon bearing the furan ring. In the absence of a defined chiral specification, procurement of this compound as a racemate is the most probable scenario. This is a critical differentiating factor from analogs that may be available in enantiomerically enriched forms, as chirality can profoundly impact pharmacological activity.

Quality Control Analytical Chemistry Supplier Certification

Application Scenarios for 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide Based on Its Evidence Profile


Physicochemical Probe for Lipophilicity-Dependent Pharmacokinetic Studies

The predicted increase in cLogP by approximately 0.7 units over the 4-methoxy analog positions the target compound as a dedicated tool for probing the impact of subtle lipophilicity changes on a constant chemotype. This scenario is valid only if the user is conducting a systematic SAR exploration where the ethoxy group's effect on membrane permeability (e.g., PAMPA or Caco-2 assays) or metabolic stability (e.g., microsomal clearance) is the primary endpoint, and where the compound serves as a direct comparator to a sourced 4-methoxy or 4-chloro batch in the same assay under identical conditions.

Negative Control or Selectivity Counter-Screen for Methoxy-Directed Interactions

In the absence of direct potency data, this compound's structural distinction can be leveraged as a negative control for receptor or enzyme interactions where the 4-methoxy group is hypothesized to be a critical pharmacophore. For example, if a 4-methoxy analog shows specific binding in a 5-HT1A screen, the ethoxy variant could serve as a matched molecular pair to test the selectivity of that interaction. This application is contingent upon the user independently characterizing both compounds in-house, transforming a procurement gap into a scientific opportunity.

Synthetic Intermediates and Derivatization Chemistry

The compound's primary utility may reside in its role as a synthetic intermediate. The ethoxy group can serve as a protected phenol synthetic handle. For procurement, this scenario justifies selection if the downstream chemistry involves selective deprotection of the 4-ethoxy group (e.g., using BBr3) to generate the 4-hydroxy analog, a step not feasible with the 4-chloro or 4-methoxy substitutes. The procurement value is therefore in the compound's chemical reactivity profile, not its pre-existing biological annotation.

Forensic or Bioanalytical Method Development

Given its unique mass and fragmentation pattern (M.W. 449.55 g/mol; InChI Key: LFHYHKKFYFWNJK-UHFFFAOYSA-N), this compound can serve as an analytical reference standard for developing LC-MS/MS methods aimed at detecting this specific chemical scaffold in biological matrices. Its procurement is justified when the analytical objective is to distinguish this precise ethoxy-containing structure from its common methoxy and chloro analogs in a complex mixture, where a unique retention time and MRM transition are the primary deliverables.

Quote Request

Request a Quote for 4-ethoxy-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.